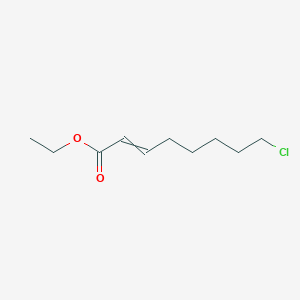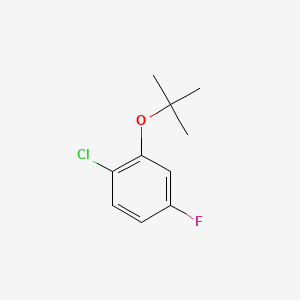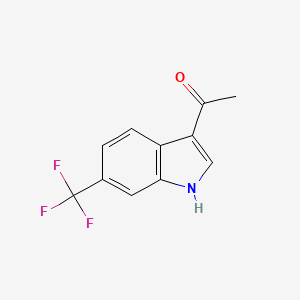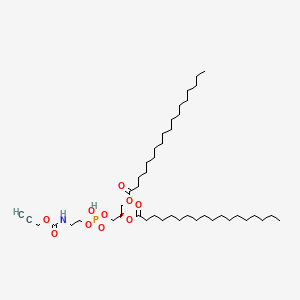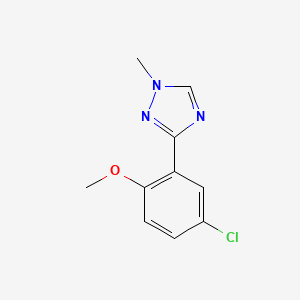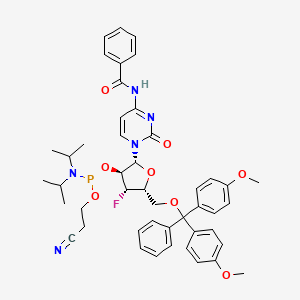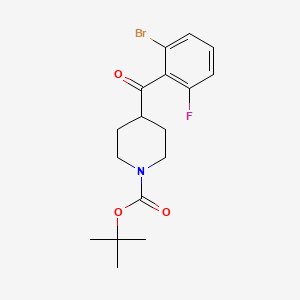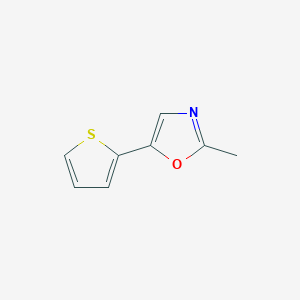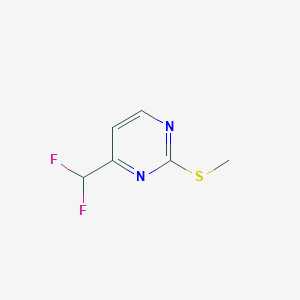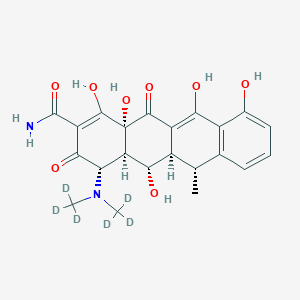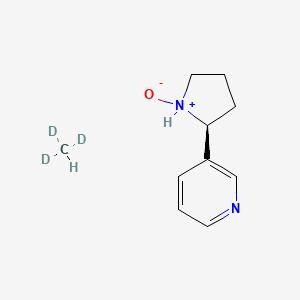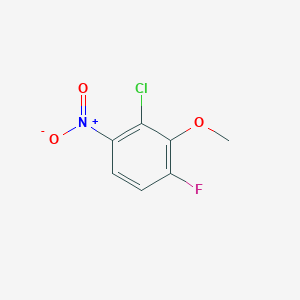
2-Chloro-6-fluoro-3-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-nitroanisole is an organic compound with the molecular formula C7H5ClFNO3 It is a derivative of anisole, where the methoxy group is substituted with chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated anisole is then subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amines: From reduction of the nitro group.
Aldehydes/Acids: From oxidation of the methoxy group.
Substituted Anisoles: From nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6-fluoro-3-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chloro, fluoro, and nitro) influence its reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and cellular pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-Chloro-6-nitroanisole: Lacks the fluoro group but shares similar reactivity.
4-Bromo-2-fluoro-6-nitroanisole: Contains a bromo group instead of chloro, with similar applications.
2,4-Dinitroanisole: Contains two nitro groups, used in different industrial applications.
Uniqueness: 2-Chloro-6-fluoro-3-nitroanisole is unique due to the combination of chloro, fluoro, and nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic pathways and applications where such properties are desired.
Properties
Molecular Formula |
C7H5ClFNO3 |
|---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
3-chloro-1-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,1H3 |
InChI Key |
WNYKPCZQTDKIIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


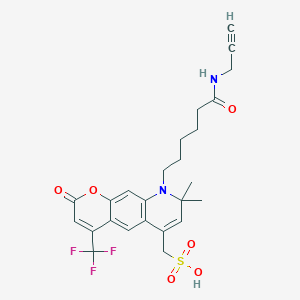
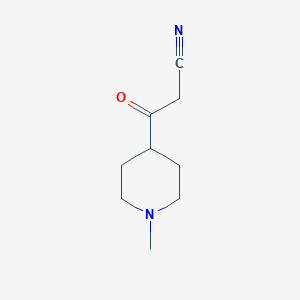
![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)
